N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide sodium salt, with the CAS number 198470-92-7, is a chemical compound notable for its potential applications in medicinal chemistry. This compound features a complex structure that includes an isoxazole moiety, which is often associated with various biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 406.431 g/mol .
N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide sodium salt is categorized under sulfonamides and amides due to its structural components. The presence of the sulfonyl group contributes to its reactivity and interaction with biological targets.
The synthesis of N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide sodium salt typically involves multi-step organic synthesis techniques. A common approach includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity.
The molecular structure of N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide sodium salt can be represented using various chemical notation systems:
CCCC(=O)N([Na])S(=O)(=O)c1ccc(cc1)c2c(C)onc2c3ccccc3
InChI=1S/C20H20N2O4S.Na/c1-3-7-18(23)22-27(24,25)17-12-10-15(11-13-17)19-14(2)26-21-20(19)16-8-5-4-6-9-16;/h4-6,8-13H,3,7H2,1-2H3,(H,22,23);/q;+1/p-1
The accurate mass of the compound is 406.096 g/mol, indicating a high degree of specificity in its molecular design .
N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide sodium salt participates in several chemical reactions:
Technical details such as reaction kinetics and mechanisms should be explored further based on experimental data.
The mechanism of action for N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide sodium salt is not fully elucidated but may involve:
Data on pharmacodynamics and pharmacokinetics would provide deeper insights into its mechanism of action.
The physical properties include:
Key chemical properties are:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 406.431 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Relevant analyses such as spectral data (NMR, IR) would further characterize this compound's chemical behavior.
N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide sodium salt has potential applications in:
Further research could expand its applications across various fields in medicinal chemistry and drug development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7